molecular formula C16H13FN4O2S B2895658 N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896329-47-8

N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2895658
CAS RN: 896329-47-8
M. Wt: 344.36
InChI Key: CLYJJFBXNNNFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Biotransformation

The metabolism and biotransformation of related compounds in humans have been studied, focusing on processes involving the spleen tyrosine kinase inhibitor R406 and its oral prodrug R788 (fostamatinib). These studies are crucial for understanding the metabolic pathways and the role of hepatic and gut bacterial processes in the overall biotransformation of similar compounds (Sweeny et al., 2010).

Antimicrobial and Molluscicidal Applications

Research has been conducted on the synthesis of fluorine/phosphorus substituted compounds, including derivatives of 1,2,4-triazinones, for applications as molluscicidal agents against snails responsible for Bilharziasis diseases (Al-Romaizan et al., 2014). Additionally, the synthesis of fluorine-substituted triazines as lamotrigine analogs has shown promise as antibacterial agents against various bacteria (Alharbi et al., 2019).

Dopamine Antagonistic Activity

Studies have been conducted on 2-phenylpyrroles as conformationally restricted benzamide analogues, examining their dopamine antagonistic activity. This research contributes to the development of potential antipsychotics (van Wijngaarden et al., 1987).

Oxazolidinone Antibacterial Agents

Research into oxazolidinone analogs, a class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition, has shown promising results. Studies have investigated the in vitro antibacterial activities of these analogs against a variety of clinically important human pathogens (Zurenko et al., 1996).

Carbonic Anhydrase Inhibition

The synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors has been explored. This research is significant in the context of developing treatments for conditions like glaucoma (Tuğrak et al., 2020).

Kinase Inhibitor Development

The discovery and development of novel, highly potent, and orally efficacious kinase inhibitors, such as BMS-777607, have been reported. These compounds are being evaluated for their potential in treating various forms of cancer (Schroeder et al., 2009).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYJJFBXNNNFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

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